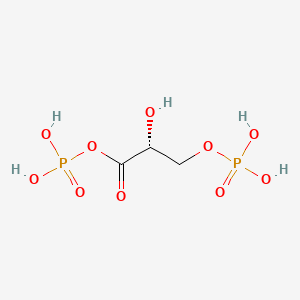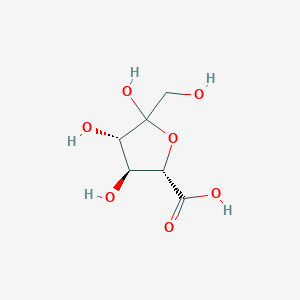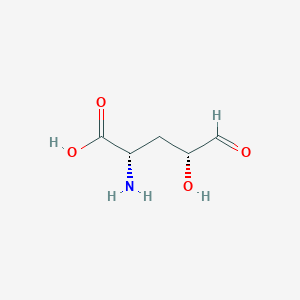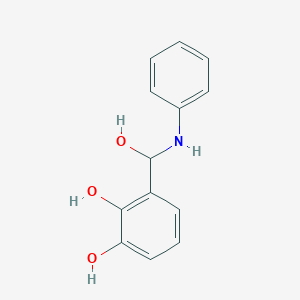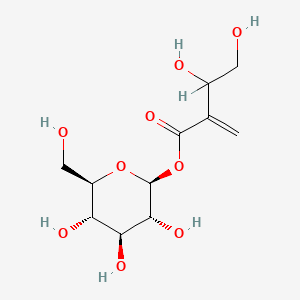
Calcium hydrogen cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hydrogen cyclohexanecarboxylate is an organic compound with the molecular formula C7H11CaO2. It is a calcium salt of cyclohexanecarboxylic acid, where one hydrogen atom is replaced by a calcium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hydrogen cyclohexanecarboxylate can be synthesized through the reaction of cyclohexanecarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cyclohexanecarboxylic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where cyclohexanecarboxylic acid and calcium hydroxide or calcium carbonate are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium hydrogen cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylate derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The hydrogen atom in the carboxylate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Cyclohexanecarboxylate derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylate compounds.
Scientific Research Applications
Calcium hydrogen cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of calcium hydrogen cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to calcium ion channels, influencing cellular processes such as signal transduction and muscle contraction. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound of calcium hydrogen cyclohexanecarboxylate.
Calcium cyclohexanecarboxylate: A similar compound where both hydrogen atoms in the carboxylate group are replaced by calcium ions.
Cyclohexanol: A reduction product of cyclohexanecarboxylic acid.
Uniqueness
This compound is unique due to its specific calcium ion coordination, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where calcium ion interactions are crucial, such as in biological systems and industrial processes.
Properties
CAS No. |
7549-42-0 |
|---|---|
Molecular Formula |
C14H22CaO4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
calcium;cyclohexanecarboxylate |
InChI |
InChI=1S/2C7H12O2.Ca/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |
InChI Key |
WUGPBVBHNMMSPD-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2] |
| 7549-42-0 | |
Related CAS |
98-89-5 (Parent) |
Synonyms |
cyclohexanecarboxylic acid cyclohexanecarboxylic acid, calcium salt cyclohexanecarboxylic acid, cobalt salt cyclohexanecarboxylic acid, lead salt cyclohexanecarboxylic acid, potassium salt cyclohexanecarboxylic acid, sodium salt cyclohexanecarboxylic acid, sodium salt, 11C-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


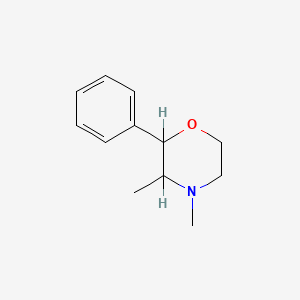
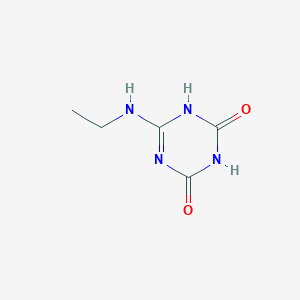
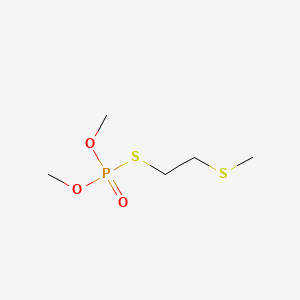
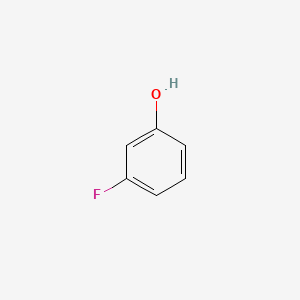
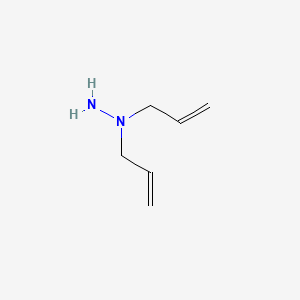
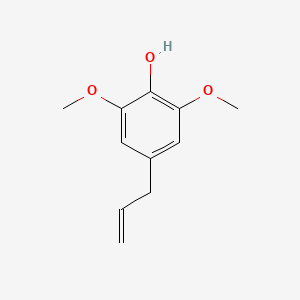
![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)
